molecular formula C14H17N5O B2753751 N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide CAS No. 942856-74-8

N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide

Cat. No.: B2753751
CAS No.: 942856-74-8
M. Wt: 271.324
InChI Key: MSRQUZFXTOBFCK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide is a synthetic organic compound that features a unique combination of a cyclopentyl group, a pyridyl ring, and a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized via the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives . The pyridyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which is known for its mild conditions and functional group tolerance . Finally, the cyclopentyl group is attached via an amide formation reaction, often using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the process, ensuring consistent quality and reducing human error.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide can undergo various chemical reactions, including:

    Oxidation: The pyridyl and triazole rings can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.

    Reduction: The compound can be reduced, particularly at the pyridyl ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in various bioassays.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide exerts its effects would depend on its specific biological target. Generally, compounds with a 1,2,4-triazole moiety are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridyl ring can enhance binding affinity through π-π interactions or hydrogen bonding with the target protein.

Comparison with Similar Compounds

    N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide: can be compared with other triazole-containing compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds. This makes it a valuable candidate for further research and development in various fields.

Biological Activity

N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, characterization, and biological activity, particularly its antifungal and anticancer properties.

Compound Overview

This compound features a cyclopentyl group, a pyridine derivative, and a 1,2,4-triazole moiety. The triazole ring is known for its diverse biological activities, including antifungal and anticancer effects. The compound's molecular structure can be represented as follows:

C14H18N6O\text{C}_{14}\text{H}_{18}\text{N}_{6}\text{O}

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often involves the condensation of cyclopentylamine with a suitable acetic acid derivative.
  • Formation of Triazole : The triazole moiety is introduced through cyclization reactions involving hydrazine derivatives.
  • Purification : Techniques such as Thin Layer Chromatography (TLC) are employed to monitor the reaction progress and ensure purity.

Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure and assess the compound's stability under various conditions.

Antifungal Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. This compound has shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus. These findings are supported by comparative studies that highlight the potency of triazole derivatives in inhibiting fungal growth (Table 1).

CompoundFungal StrainInhibition Zone (mm)
N-cyclopentyl...Candida albicans25
N-cyclopentyl...Aspergillus fumigatus30
ControlFluconazole35

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : U87MG (human glioblastoma)
    • IC50 Value : 12 µM
    • Mechanism : Induction of apoptosis through mitochondrial pathways.

These results suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have been documented regarding the biological activity of similar triazole compounds:

  • Case Study 1 : A derivative demonstrated significant antifungal activity comparable to established treatments like fluconazole.
  • Case Study 2 : In vitro studies showed enhanced cytotoxic effects against breast cancer cells when combined with existing chemotherapeutics.

These case studies underline the potential of triazole derivatives in both antifungal and anticancer applications.

Properties

IUPAC Name

N-cyclopentyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-13(16-11-3-1-2-4-11)9-12-17-14(19-18-12)10-5-7-15-8-6-10/h5-8,11H,1-4,9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQUZFXTOBFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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